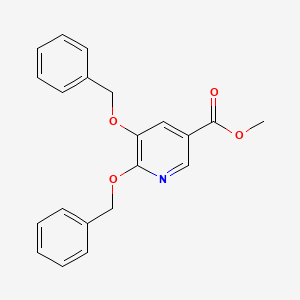

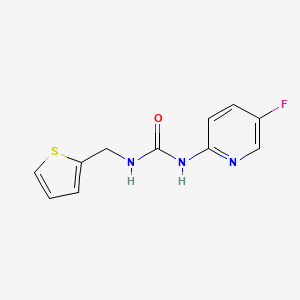

![molecular formula C11H13ClN2OS B2577475 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine CAS No. 1351616-79-9](/img/structure/B2577475.png)

6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The benzothiazole-2-yl urea was prepared by treating 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

A temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been developed to facilitate access to benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones . This protocol can obviate the prefunctionalization of the starting materials .Scientific Research Applications

- Research : Some derivatives of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds show promise in reducing inflammation and pain .

- Research : A facile method for synthesizing benzothiazole-2(3H)-thiones and benzothiazol-2(3H)-ones has been developed. The compound 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine could be a valuable starting material for such syntheses .

- Research : Some derivatives of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine exhibit anticonvulsant effects in animal models. These compounds may have potential as antiepileptic agents .

- Research : A derivative of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine demonstrated potent cytotoxicity against prostate cancer cells. This finding suggests its potential as an antitumor agent .

- Research : The synthesized compounds were evaluated for ulcerogenic and irritative effects on the gastrointestinal mucosa. Compared to standard NSAIDs, these compounds showed lower ulcerogenic potential .

- Research : The lipid peroxidation activity of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine derivatives has been studied. These compounds may have antioxidant properties .

Anti-Inflammatory and Analgesic Activities

Metal-Free Synthesis of Benzothiazole Derivatives

Anticonvulsant Properties

Cytotoxicity Against Tumor Cells

Ulcerogenic and Irritative Action on Gastrointestinal Mucosa

Lipid Peroxidation Inhibition

Mechanism of Action

While the specific mechanism of action for “6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine” is not explicitly mentioned in the search results, benzothiazole derivatives have been found to have significant anti-inflammatory and analgesic activities . The anti-inflammatory activity of these compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins .

Safety and Hazards

While the specific safety and hazards of “6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine” are not mentioned in the search results, it’s important to handle all chemical compounds with appropriate safety measures. For a related compound, 6-Chlorobenzo[d]thiazol-2(3H)-one, hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name |

6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2OS/c1-2-15-6-5-14-9-4-3-8(12)7-10(9)16-11(14)13/h3-4,7,13H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETARUQJIXZIKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)Cl)SC1=N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

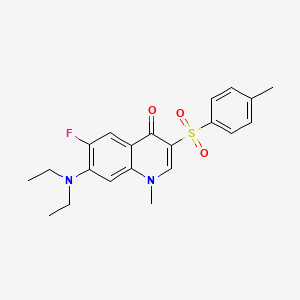

![3-chlorobenzyl 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2577395.png)

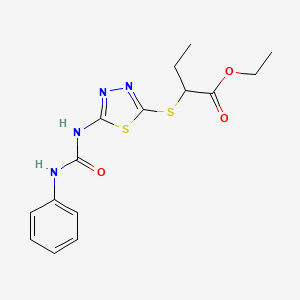

![4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2577397.png)

![[4-(trifluoromethyl)phenyl]methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2577399.png)

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one](/img/structure/B2577405.png)

![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/no-structure.png)

![N-(naphthalen-1-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2577410.png)

![2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2577415.png)